N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to an ethyl chain substituted with furan-2-yl and piperidin-1-yl groups (Fig. 1). This structure combines electron-rich aromatic systems (thiophene and furan) with a piperidine moiety, which may enhance solubility and modulate biological interactions.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2S/c19-16(15-7-5-11-21-15)17-12-13(14-6-4-10-20-14)18-8-2-1-3-9-18/h4-7,10-11,13H,1-3,8-9,12H2,(H,17,19) |
InChI Key |
ZMBYQWZKUSIBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3 |
solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with piperidine, followed by the introduction of the thiophene ring through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxamide to amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and thiophene-2,5-dione derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has shown promise in the development of new pharmaceutical agents. Its structural characteristics suggest potential roles in:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been tested for their ability to inhibit the growth of lung cancer cells, demonstrating an IC50 value indicative of potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12 |
| Control | Doxorubicin | 5 |
Neurological Disorders
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Research has suggested that it may modulate pathways involved in pain perception and anxiety through its action on serotonin and dopamine receptors .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of this compound against RNA viruses. Specific modifications to the compound's structure have been shown to enhance its activity against viral proteases, indicating its potential as an antiviral agent.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound revealed that structural modifications significantly impact its biological activity. The study found that derivatives with increased lipophilicity exhibited enhanced cell membrane penetration and cytotoxicity against cancer cells.
Case Study 2: TRPM8 Modulation
In vitro studies have shown that this compound may act as a modulator of TRPM8 channels, which are involved in sensory perception and pain pathways. This modulation could lead to novel therapeutic strategies for managing chronic pain conditions .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; effective against A549 lung cancer cells |
| Antiviral | Inhibits viral proteases; potential application in antiviral drug development |
| Neuromodulation | Modulates neurotransmitter receptors; potential use in treating anxiety and pain |
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Systems
Thiophene vs. Furan Substitution
- 2-Thiophenefentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide): This analog replaces the furan oxygen in furanylfentanyl with sulfur, forming a thiophene ring.
- N-(2-Nitrophenyl)thiophene-2-carboxamide vs. N-(2-Nitrophenyl)furan-2-carboxamide : The thiophene analog exhibits a larger dihedral angle (13.53° vs. 9.71°) between the aromatic rings, affecting molecular conformation. The C–S bond (1.70–1.73 Å) is longer than C–O (1.36–1.43 Å), influencing intermolecular interactions like hydrogen bonding and crystal packing .
Piperidine vs. Other Amine Substituents
- N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide: Replacing piperidine with a pyridinylmethyl group results in a dihedral angle of 77.79° between thiophene and pyridine rings, reducing planarity. The pyridine nitrogen participates in N–H⋯N hydrogen bonds, unlike the non-aromatic piperidine in the target compound .
- Antimicrobial Thiophene Carboxamides : Analogs with pyrrolidine or morpholine substituents (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) show varied antibacterial activity, suggesting that amine basicity and ring size (piperidine vs. pyrrolidine) influence membrane permeability and target engagement .
Table 1: Structural and Functional Comparison
Table 2: Impact of Heteroatom Substitution
| Property | Thiophene (S) | Furan (O) |
|---|---|---|
| Bond Length (C–X) | 1.70–1.73 Å | 1.36–1.43 Å |
| Electron Density | Higher polarizability | Lower polarizability |
| Dihedral Angle (vs. benzene) | 13.53° (thiophene) | 9.71° (furan) |
Q & A
Q. Key Considerations :
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
- Analytical monitoring (TLC/HPLC) ensures reaction progression .
How can the structural conformation and stereochemistry of this compound be rigorously characterized?
Basic Research Question
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., furan-thiophene interactions), and hydrogen-bonding networks .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 331.1 for C₁₆H₁₈N₂O₂S) .
What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Advanced Research Question
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., furan vs. thiophene substitutions) to isolate pharmacophores .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes (e.g., bacterial topoisomerases) and validate via enzyme inhibition assays .
Q. Example Data Contradiction Analysis :
How does the compound’s reactivity with oxidizing agents impact its stability in pharmacological studies?
Advanced Research Question
- Oxidation Pathways : Thiophene rings oxidize to sulfoxides/sulfones (e.g., using KMnO₄/H₂O), altering electronic properties and bioavailability .
- Stability Testing :
- Forced Degradation : Expose to H₂O₂ (3%, 40°C) and monitor via HPLC for degradation products .
- pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1–9) to simulate physiological conditions .
Mitigation : Use antioxidants (e.g., BHT) in formulation or modify the thiophene moiety with electron-withdrawing groups.
What methodologies are employed to elucidate the compound’s mechanism of action in modulating enzyme or receptor activity?
Advanced Research Question
- In Vitro Assays :
- Fluorescence Polarization : Measure binding to targets (e.g., kinases) using labeled substrates .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .
- In Silico Studies :
- Molecular Dynamics Simulations : Predict conformational changes in target proteins upon binding (e.g., GROMACS software) .
- Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers in cancer cells) .
How can researchers address challenges in synthesizing hygroscopic intermediates during multi-step reactions?
Advanced Research Question
- Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reagent addition) .
- Lyophilization : Remove water from intermediates via freeze-drying before proceeding to subsequent steps .
- Alternative Solvents : Replace polar aprotic solvents (DMF) with toluene or THF to reduce hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
